molecular formula C20H41O4P B14730154 Diethyl hexadecanoylphosphonate CAS No. 5413-28-5

Diethyl hexadecanoylphosphonate

Cat. No.: B14730154
CAS No.: 5413-28-5
M. Wt: 376.5 g/mol
InChI Key: STQRAKVTHVXNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl hexadecanoylphosphonate is an organophosphorus compound characterized by a hexadecanoyl (C₁₆H₃₁CO-) group attached to a phosphonate core, with two ethyl ester substituents. Its molecular formula is C₂₀H₄₁O₄P, and it has a molecular weight of 376.51 g/mol. This compound is typically synthesized through phosphorylation reactions, such as the coupling of hexadecanoic acid derivatives with diethyl phosphite under catalytic conditions . Its structure grants it amphiphilic properties, making it useful in applications like surfactants, lubricants, and intermediates in organic synthesis.

Key physical properties include:

  • Solubility: Highly soluble in organic solvents (e.g., dichloromethane, toluene) but poorly soluble in water.
  • Reactivity: The phosphonate ester group undergoes nucleophilic substitution reactions, while the long alkyl chain influences its thermal stability and hydrophobic interactions.

Properties

CAS No.

5413-28-5

Molecular Formula

C20H41O4P

Molecular Weight

376.5 g/mol

IUPAC Name

1-diethoxyphosphorylhexadecan-1-one

InChI

InChI=1S/C20H41O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)25(22,23-5-2)24-6-3/h4-19H2,1-3H3

InChI Key

STQRAKVTHVXNSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl hexadecanoylphosphonate typically involves the reaction of hexadecanoyl chloride with diethyl phosphite. This reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Hexadecanoyl chloride+Diethyl phosphiteDiethyl hexadecanoylphosphonate+HCl\text{Hexadecanoyl chloride} + \text{Diethyl phosphite} \rightarrow \text{this compound} + \text{HCl} Hexadecanoyl chloride+Diethyl phosphite→Diethyl hexadecanoylphosphonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Diethyl hexadecanoylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The ester groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides are commonly employed.

Major Products:

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates.

Scientific Research Applications

Diethyl hexadecanoylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the behavior of phosphate groups in biological systems.

    Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl hexadecanoylphosphonate involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural phosphates, thereby influencing metabolic pathways and enzyme activities. The long carbon chain of the compound also allows it to interact with lipid membranes, potentially altering their properties and functions.

Comparison with Similar Compounds

Structural and Functional Analogues

Diethyl Methylformylphosphonate Dimethylhydrazone
  • Molecular Formula : C₈H₁₈N₂O₃P
  • Molecular Weight : 221.21 g/mol
  • Key Differences: Contains a methylformyl group and dimethylhydrazone moiety, enhancing reactivity toward ketones and aldehydes. Less stable than diethyl hexadecanoylphosphonate due to the hydrazone group, which requires protection during synthesis .
  • Applications : Primarily used as a protected intermediate in alkyne synthesis via the Corey-Fuchs reaction .
2-(Hexadecanoyloxy)-1-[(phosphonooxy)methyl]ethyl hexadecanoate
  • Molecular Formula : C₃₅H₆₉O₈P
  • Molecular Weight : 648.9 g/mol
  • Key Differences: A bis-acylated phosphonooxy ester with two hexadecanoyl chains, leading to lower solubility in polar solvents. Exhibits slower hydrolysis kinetics compared to mono-acylated phosphonates due to steric hindrance .
  • Applications: Potential use in drug delivery systems or biomaterials due to its large hydrophobic domain .
Trihexyltetradecylphosphonium Decanoate
  • Molecular Formula : C₉H₁₉CO₂P (as part of an ionic liquid)
  • Molecular Weight : 655.11 g/mol
  • Key Differences :
    • A phosphonium-based ionic liquid, contrasting with the neutral phosphonate esters.
    • Exhibits high thermal stability and ionic conductivity, suited for electrochemical applications .
  • Applications : Solvent in catalysis and green chemistry processes .
Diethyl Succinate
  • Molecular Formula : C₈H₁₄O₄
  • Molecular Weight : 174.19 g/mol
  • Key Differences :
    • A simple diester without a phosphorus atom, leading to higher hydrolytic stability in aqueous environments.
    • Less reactive toward nucleophiles compared to phosphonates .
  • Applications : Food additive (FEMA 2377) and plasticizer .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Solubility Reactivity Applications
This compound C₂₀H₄₁O₄P 376.51 Organic solvents Nucleophilic substitution Surfactants, lubricants
Diethyl methylformylphosphonate dimethylhydrazone C₈H₁₈N₂O₃P 221.21 Polar aprotic solvents Hydrazone formation Organic synthesis intermediate
2-(Hexadecanoyloxy)... C₃₅H₆₉O₈P 648.9 Low in polar solvents Ester hydrolysis Biomedical materials
Trihexyltetradecylphosphonium decanoate C₉H₁₉CO₂P 655.11 Ionic liquids Electrochemical stability Green chemistry solvents
Diethyl succinate C₈H₁₄O₄ 174.19 Water, ethanol Ester hydrolysis Food additive, plasticizer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.